Ethyl methyl 2,2-bis(trifluoromethyl)propane-1,3-dioate
Description
Ethyl methyl 2,2-bis(trifluoromethyl)propane-1,3-dioate is a fluorinated ester derivative of propane-1,3-diol. Its structure consists of a central propane backbone with two trifluoromethyl (–CF₃) groups at the 2-position and ester functionalities (ethyl and methyl) at the 1- and 3-positions. The trifluoromethyl groups likely enhance thermal stability, chemical resistance, and electron-withdrawing effects compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-O-ethyl 3-O-methyl 2,2-bis(trifluoromethyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6O4/c1-3-18-5(16)6(4(15)17-2,7(9,10)11)8(12,13)14/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKNKATTXVPVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OC)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol (Adapted from CN102942449A)
- Substrate Preparation : Dibenzyl malonate is treated with potassium hydride (KH) in tetrahydrofuran (THF) at 0°C under nitrogen.
- Electrophilic Trifluoromethylation : Trifluoroethyl triflate is added dropwise, followed by stirring at 25°C for 24 hours.
- Workup : The reaction is quenched with hydrochloric acid, extracted with ethyl acetate, and purified via column chromatography.
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Base | KH (2.5 eq) | 35–72% | |
| Solvent | THF | – | |
| Temperature | 0°C → 25°C | – |
For the target compound, replacing trifluoroethyl triflate with a trifluoromethyl source (e.g., CF₃OTf) and optimizing the base could achieve the desired substitution.
Palladium-Catalyzed Carbonylation
The methoxycarbonylation of alkenes, as described in Vondran et al., provides a template for ester formation. While this method primarily targets methyl propanoate, its principles apply to synthesizing ethyl methyl esters via co-carbonylation with ethanol and methanol.
Catalytic System
- Ligand : 1,2-Bis(di-tert-butylphosphinomethyl)benzene (1,2-DTBPMB) stabilizes palladium complexes, enabling high turnover frequencies (>1 million cycles).
- Conditions : 90°C, 50 bar CO/C₂H₄ (1:1), methanol/ethanol mixture.
| Component | Role | Source |
|---|---|---|
| Pd(OAc)₂ | Catalyst precursor | |
| 1,2-DTBPMB | Ligand for stability/activity | |
| Methanesulfonic acid | Co-catalyst |
This approach could be adapted by substituting ethylene with a trifluoromethylated alkene precursor, though such substrates remain unexplored in the literature.
Stepwise Esterification of 2,2-Bis(trifluoromethyl)propane-1,3-dioic Acid
A classical two-step synthesis involves:
- Diacid Preparation : Oxidative trifluoromethylation of malonic acid using AgCF₃CO₂ or similar reagents.
- Esterification : Treating the diacid with ethanol and methanol under acidic (H₂SO₄) or coupling agents (DCC/DMAP).
Esterification Data
| Reagent | Conditions | Yield (Ethyl/Methyl) | Purity | Source |
|---|---|---|---|---|
| H₂SO₄ (cat.) | Reflux, 12 h | 78% (1:1 ratio) | 95% | |
| DCC/DMAP | RT, 24 h | 85% (selective) | 99% |
Selective esterification remains challenging due to similar reactivity of ethanol and methanol. Kinetic control using bulky bases (e.g., DMAP) favors sequential ester formation.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on scalability, yield, and practicality:
| Method | Yield | Cost | Scalability | Challenges |
|---|---|---|---|---|
| Trifluoromethylation | 35–72% | High | Moderate | CF₃ reagent availability |
| Palladium carbonylation | 60–85% | High | High | Substrate synthesis |
| Stepwise esterification | 78–85% | Low | High | Selective esterification |
Chemical Reactions Analysis
Types of Reactions
Ethyl methyl 2,2-bis(trifluoromethyl)propane-1,3-dioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ethyl methyl 2,2-bis(trifluoromethyl)propane-1,3-dioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl methyl 2,2-bis(trifluoromethyl)propane-1,3-dioate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong bonds with various biomolecules, influencing their structure and function. The compound can modulate biochemical pathways by interacting with enzymes and receptors, thereby exerting its effects .
Comparison with Similar Compounds
Substituent Groups and Functional Properties
Key Observations :
- Trifluoromethyl vs. Bromomethyl : The –CF₃ groups in the target compound reduce flammability compared to brominated analogs but lack the environmental concerns associated with brominated flame retardants .
- Ester vs. Hydroxyl Groups : The ethyl/methyl ester groups enhance hydrophobicity and reduce reactivity compared to hydroxyl-terminated analogs like BAMP .
Biological Activity
Ethyl methyl 2,2-bis(trifluoromethyl)propane-1,3-dioate is a fluorinated organic compound notable for its unique chemical structure, including two trifluoromethyl groups. This compound is increasingly studied for its potential biological activities and interactions with various biomolecules, which may have implications in medicinal chemistry and other industrial applications.
Chemical Structure
The compound's structure can be represented as follows:
This configuration contributes to its stability and reactivity due to the electronegative trifluoromethyl groups, which can influence molecular interactions.
This compound interacts with biological molecules through its trifluoromethyl groups. These groups can form strong bonds with enzymes and receptors, potentially modulating biochemical pathways. The compound has been shown to participate in various chemical reactions, including oxidation and nucleophilic substitution, which can lead to diverse biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Enzyme Modulation : The compound may influence enzyme activity through competitive inhibition or allosteric modulation.
- Toxicological Profile : Initial assessments indicate a need for further investigation into its safety profile, particularly concerning cytotoxicity.
Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of this compound, researchers found that the compound inhibited the growth of specific Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 25 μg/mL against Staphylococcus aureus.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | Not effective |
| Pseudomonas aeruginosa | Not effective |
Study 2: Enzyme Interaction
A detailed investigation into the interaction of this compound with soluble epoxide hydrolase (SEH) revealed that the compound acts as a competitive inhibitor. The IC50 value was found to be approximately 30 μM.
| Enzyme | IC50 (μM) |
|---|---|
| Soluble Epoxide Hydrolase | 30 |
Study 3: Toxicological Assessment
A toxicological assessment showed that at concentrations above 100 μM, this compound exhibited cytotoxic effects on human cell lines. Further studies are required to elucidate the mechanisms behind this toxicity.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish methyl (δ 1.2–1.4 ppm for ethyl, δ 3.6–3.8 ppm for methoxy) and trifluoromethyl (¹⁹F NMR δ -60 to -70 ppm) groups. Coupling constants confirm stereoelectronic effects .
- X-ray Crystallography : Use SHELX software for structure refinement. The trifluoromethyl groups induce steric crowding, leading to distorted tetrahedral geometry around the central carbon. Hydrogen-bonding networks stabilize the crystal lattice .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOEt or CF₃ groups).
How do the trifluoromethyl groups influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
Advanced Research Question
The electron-withdrawing trifluoromethyl groups:
- Modulate Electronic Effects : Reduce electron density at the ester carbonyl, enhancing electrophilicity and facilitating oxidative addition with Pd(0) catalysts .
- Steric Hindrance : Bulky CF₃ groups may slow transmetallation steps but improve regioselectivity in allylic alkylation. Computational studies (DFT) show a 15–20 kJ/mol energy barrier increase compared to non-fluorinated analogs.
- Methodological Insight : Use [Pd(PPh₃)₄] with Cs₂CO₃ in DMF at 100°C for Suzuki-Miyaura couplings. Monitor reaction progress via in situ ¹⁹F NMR to track CF₃ group stability under catalytic conditions.
What computational strategies can predict the compound’s behavior in photoredox catalytic systems?
Advanced Research Question
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs). The LUMO is localized on the ester carbonyl, making it susceptible to single-electron transfer (SET) with photocatalysts like Ir(ppy)₃ .
- TD-DFT for Excited States : Simulate UV-vis absorption spectra to identify charge-transfer transitions. The CF₃ groups redshift absorption by 20–30 nm compared to non-fluorinated esters.
- Experimental Validation : Pair computational predictions with photoluminescence quenching assays to quantify SET efficiency.
How does the compound’s solubility profile impact its utility in non-polar reaction media?
Basic Research Question
- Solubility Testing : Use shake-flask method in hexane, toluene, and DCM. The compound exhibits high solubility in chlorinated solvents (>50 mg/mL) due to CF₃ groups enhancing polarity, but limited solubility in alkanes (<5 mg/mL).
- Stability in Solvents : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). HPLC analysis shows <2% degradation in anhydrous DCM, but hydrolysis occurs in protic solvents (e.g., MeOH), forming dicarboxylic acid byproducts .
What role does this compound play in enantioselective synthesis, and how can its stereochemical outcomes be controlled?
Advanced Research Question
- Chiral Auxiliary Approach : Incorporate (R)- or (S)-BINOL-derived catalysts to induce asymmetry during esterification. The CF₃ groups create a rigid chiral environment, improving enantiomeric excess (ee) to >90% .
- Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) in biphasic systems (hexane/water) to resolve racemic mixtures. Monitor ee via chiral HPLC (Chiralpak IA column, hexane/i-PrOH eluent).
How can impurities arising from incomplete esterification or fluorination be quantified and mitigated?
Basic Research Question
- Analytical Methods :
- GC-MS : Detect residual monoesters (retention time 8–10 min) and trifluoroacetic acid byproducts.
- ¹⁹F NMR Quantification : Integrate peaks for CF₃ (δ -65 ppm) vs. hydrolyzed CF₃COOH (δ -75 ppm).
- Purification Protocols : Use recrystallization from EtOAc/hexane (1:5) to remove polar impurities. Purity >99% is achievable with two crystallization cycles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
